1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-imidazo[1,2-a]pyridin-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-7-9-16(10-8-15)22-20(26)23-17-5-3-4-14(12-17)18-13-25-11-2-1-6-19(25)24-18/h1-13H,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLZPUKENQHGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The target molecule comprises three structural motifs:
- Imidazo[1,2-a]pyridine core linked to a phenyl ring.
- 4-Fluorophenyl group connected via a urea bridge.
- Urea backbone enabling hydrogen bonding and bioactivity.
The synthesis involves:
- Construction of the 3-(imidazo[1,2-a]pyridin-2-yl)aniline intermediate.
- Coupling with 4-fluorophenyl isocyanate to form the urea linkage.
Detailed Preparation Methods
Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine
Reaction Conditions
- Substrates : 2-Aminopyridine (1.0 eq) and 3-nitrophenacyl bromide (1.0 eq).
- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol%).
- Solvent : Aqueous ethanol (1:1 v/v).
- Temperature : Room temperature (25°C).
- Time : 2–4 hours.
Procedure
- Dissolve 2-aminopyridine (10 mmol) and 3-nitrophenacyl bromide (10 mmol) in ethanol-water (20 mL).
- Add DBU (0.1 mmol) and stir until completion (monitored by TLC).
- Filter the precipitate and wash with cold ethanol to isolate 2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a yellow solid.
Data Table: Reaction Outcomes
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Purity (HPLC) | >98% |
| Melting Point | 148–150°C |
| Key IR Bands (cm⁻¹) | 1520 (NO₂), 1605 (C=N) |
Reduction to 3-(Imidazo[1,2-a]pyridin-2-yl)aniline
Reaction Conditions
- Substrate : 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq).
- Reducing Agent : H₂ (1 atm) with 10% Pd/C (5 wt%).
- Solvent : Ethanol (20 mL).
- Temperature : 25°C.
- Time : 6 hours.
Procedure
- Suspend the nitro compound (5 mmol) and Pd/C (0.25 g) in ethanol.
- Purge with H₂ and stir until nitro reduction completes (TLC monitoring).
- Filter and concentrate to obtain 3-(imidazo[1,2-a]pyridin-2-yl)aniline as a white powder.
Data Table: Reduction Analysis
| Parameter | Value |
|---|---|
| Yield | 88% |
| ¹H NMR (DMSO-d6) | δ 6.85 (Ar-H), 5.21 (NH₂) |
| LC-MS (m/z) | 236.1 [M+H]⁺ |
Urea Formation with 4-Fluorophenyl Isocyanate
Reaction Conditions
- Substrates : 3-(Imidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq) and 4-fluorophenyl isocyanate (1.2 eq).
- Solvent : Dry dichloromethane (DCM, 15 mL).
- Temperature : 0°C → 25°C.
- Time : 12 hours.
Procedure
- Dissolve the aniline derivative (5 mmol) in DCM under N₂.
- Add 4-fluorophenyl isocyanate (6 mmol) dropwise at 0°C.
- Warm to room temperature and stir overnight.
- Concentrate and recrystallize from ethyl acetate to isolate the urea product.
Data Table: Urea Formation Metrics
| Parameter | Value |
|---|---|
| Yield | 74% |
| Melting Point | 245–247°C |
| ¹³C NMR (DMSO-d6) | δ 158.1 (C=O), 162.3 (C-F) |
| Purity (HPLC) | 97.5% |
Comparative Analysis of Alternative Routes
Optimization Challenges and Solutions
Nitro Reduction Side Reactions
Over-reduction of the imidazo ring was mitigated by using milder H₂ pressures (1 atm) and shorter reaction times.
Urea Purity Enhancement
Recrystallization from ethyl acetate/hexane (3:1) improved purity from 89% to 97.5% by removing unreacted isocyanate.
Chemical Reactions Analysis
Catalytic Cyclization
A DBU-catalyzed two-component reaction between substituted 2-aminopyridines and phenacyl bromides efficiently forms imidazo[1,2-a]pyridines. The mechanism involves:
-
Formation of a pyridinium salt via nucleophilic attack by 2-aminopyridine.
-
Elimination of water and HBr to yield the fused heterocycle .
This method highlights the versatility of imidazo[1,2-a]pyridine synthesis under mild conditions.
Copper-Mediated Reactions
Transition-metal catalysts like Cu(I) enable direct transannulation of N-heteroaryl aldehydes with arylamines. For example, copper-catalyzed oxidative amination of α-azido ketones with pyridinium ylides forms imidazo[1,2-a]pyridines . Such methods demonstrate the utility of copper in facilitating C–N bond formation and cyclization.
Iodination
Ultrasound-assisted iodination at the C3 position of imidazo[1,2-a]pyridines proceeds regioselectively without metal catalysts. This method uses iodine monochloride (ICl) and ultrasound irradiation, achieving yields up to 85% under ambient conditions .
Structural Reactivity
The compound’s reactivity stems from its functional groups:
-
Urea Moiety :
Participates in hydrogen bonding with biological targets (e.g., kinases) via interactions with backbone residues like Val851 and Lys802 in PI3Kγ .
Forms salt bridges with catalytic lysine residues (e.g., Lys802 in PI3K-R), critical for enzyme inhibition . -
Fluorophenyl Substituent :
The fluorine atom introduces electronic effects, influencing pharmacokinetic profiles. Substitution at the 4-position enhances lipophilicity, potentially improving membrane permeability . -
Imidazo[1,2-a]pyridine Core :
Serve as hinge-binding motifs in kinase inhibitors, forming hydrogen bonds with conserved residues (e.g., C694 in FLT3) .
Kinase Inhibition
The compound’s structural analogs demonstrate potent kinase inhibition via:
-
Hydrogen Bonding : Urea NH groups interact with backbone carbonyls and amide groups in the ATP-binding pocket .
-
Salt Bridges : Catalytic lysine residues (e.g., Lys802 in PI3K-R) form electrostatic interactions with the urea oxygen .
-
Hydrophobic Interactions : The imidazo[1,2-a]pyridine core and fluorophenyl group engage in van der Waals contacts with hydrophobic regions of the enzyme .
| Enzyme | Key Interaction | Structural Feature |
|---|---|---|
| PI3Kγ | Hydrogen bonds with Val851/Lys802 | Urea NH groups |
| FLT3 | Hinge-binding via C694 | Imidazo[1,2-a]pyridine core |
| mTOR | Salt bridge with Lys2187 | Urea oxygen |
Iodination
Ultrasound-assisted iodination at C3 introduces a reactive site for further functionalization:
-
Procedure : ICl (1.2 equiv.), ultrasound (30 min), room temperature .
-
Selectivity : Regioselectivity is achieved without directing groups.
NMR and FT-IR
-
Imidazo[1,2-a]pyridine : ¹H NMR signals at δ 8.20–6.90 ppm for aromatic protons .
-
Urea NH : ¹H NMR signals at δ 7.24–7.39 ppm (broad singlet) .
Computational Insights
Density functional theory (DFT) studies reveal:
Scientific Research Applications
Anticancer Properties
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea has demonstrated potent anti-tumor effects in various preclinical models. Its efficacy has been particularly noted against:
- Non-small-cell lung cancer
- Hepatocellular carcinoma
In vitro studies have shown significant reductions in tumor size and proliferation rates when treated with this compound. The mechanism involves the inhibition of angiogenesis by blocking the c-Met and VEGFR pathways.
Study 1: In Vitro Evaluation
A study conducted on various cancer cell lines (A549, HCT-116, PC-3) demonstrated that the compound exhibits significant antiproliferative activity. The IC50 values were reported as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 2.39 ± 0.10 |
| HCT-116 | 3.90 ± 0.33 |
| PC-3 | Not specified |
These values indicate that the compound is comparable to established treatments such as sorafenib, highlighting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Research has focused on understanding how the compound binds to its target kinases. Binding affinity studies have shown that it has a high affinity for c-Met and VEGFRs, leading to effective inhibition of their activities and subsequent anti-tumor effects .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
1-(4-Methylphenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Research indicates that compounds containing imidazo[1,2-a]pyridine moieties exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a urea linkage is known to enhance the pharmacological profile of such compounds.
1. Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival. For instance, compounds similar to this compound have demonstrated significant inhibition of c-Met kinase, which is implicated in several cancers.
Table 1 summarizes the anticancer activity data for related imidazo[1,2-a]pyridine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | A549 (Lung) | 0.5 | c-Met inhibition |
| B | MCF-7 (Breast) | 0.8 | Apoptosis induction |
| C | HeLa (Cervical) | 0.6 | Cell cycle arrest |
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. Research has indicated that similar urea derivatives can exhibit IC50 values in the low micromolar range against these targets.
Table 2 presents findings on anti-inflammatory activity:
Case Studies
Several case studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among patients with advanced lung cancer after treatment with a c-Met inhibitor.
- Case Study 2 : In vitro studies demonstrated that treatment with imidazo[1,2-a]pyridine derivatives led to reduced levels of inflammatory markers in human macrophage cultures.
Recent Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing more potent derivatives. Modifications to the imidazo[1,2-a]pyridine core have been shown to enhance selectivity and potency against specific targets.
Key Findings
- The addition of fluorine atoms at specific positions on the phenyl ring significantly increases binding affinity to target proteins.
- The urea moiety facilitates interactions with key amino acid residues within the active sites of enzymes and receptors.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea?
The compound can be synthesized via a multi-step process involving:
- Imidazo[1,2-a]pyridine core formation : Use Vilsmeier-Haack conditions (DMF and phosphoryl trichloride) to introduce formyl groups, as demonstrated for analogous imidazo[1,2-a]pyridine derivatives .
- Urea linkage : React the imidazo[1,2-a]pyridine intermediate with 4-fluorophenyl isocyanate under anhydrous conditions.
- Purification : Silica gel chromatography followed by recrystallization (e.g., ethyl acetate/petroleum ether) yields high-purity product .
Q. Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | DMF, POCl₃, 353 K, 5 h | 65–70 | >95% |
| Urea Coupling | THF, RT, 12 h | 80–85 | >98% |
Q. Which analytical techniques are critical for structural characterization?
- X-ray Crystallography : Resolves π-stacking interactions and hydrogen-bonding networks in the urea moiety (e.g., C=O···H–N), as seen in structurally similar imidazo[1,2-a]pyridine derivatives .
- NMR Spectroscopy : Confirm regiochemistry via ¹H-¹H NOESY (e.g., coupling between imidazo protons and fluorophenyl groups).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion accuracy < 2 ppm).
Q. How can researchers assess the compound’s potential biological activity?
- Target Prediction : Use computational tools (e.g., molecular docking) to identify kinase or phosphodiesterase (PDE) targets, given structural similarities to PDE inhibitors .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with controls like doxorubicin.
Q. What methodologies ensure purity and stability during storage?
- HPLC Analysis : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area).
- Stability Studies : Store at –20°C under argon; monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 min .
Advanced Research Questions
Q. How does the compound’s mesoionic character influence its mechanism of action?
The imidazo[1,2-a]pyridine core may adopt mesoionic resonance forms, enhancing electron-deficient properties and improving binding to ATP pockets in kinases. Compare activity of neutral vs. protonated forms using pH-dependent assays .
Q. What experimental designs evaluate environmental persistence and ecotoxicity?
- Fate Studies : Assess hydrolysis (pH 5–9), photolysis (UV-Vis irradiation), and biodegradability (OECD 301D test) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algae (72h IC₅₀) under OECD 202/201 guidelines.
Q. How can conflicting bioactivity data across studies be resolved?
- Meta-Analysis : Compare assay conditions (e.g., serum concentration, cell passage number).
- Dose-Response Curves : Ensure IC₅₀ values are normalized to positive controls (e.g., staurosporine for kinase inhibition).
- Structural Analogues : Test derivatives to isolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) .
Q. What formulation strategies enhance aqueous solubility for in vivo studies?
Q. How can polypharmacology be systematically investigated?
- Kinome Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan).
- Transcriptomics : Analyze gene expression changes in treated cells (RNA-seq) to identify off-target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
